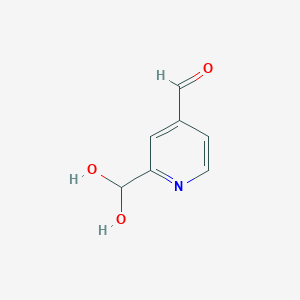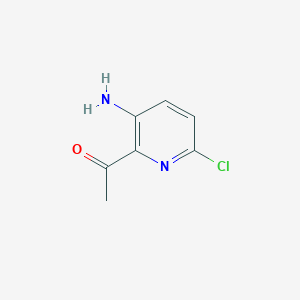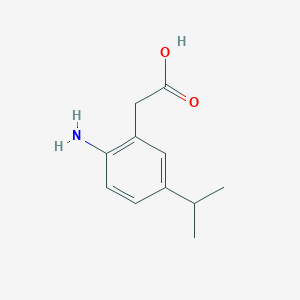
2-(2-Amino-5-isopropylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-isopropylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-isopropylaniline.
Acylation: The amino group of 2-isopropylaniline is acylated using chloroacetic acid under basic conditions to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-5-isopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-5-isopropylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-5-isopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: Lacks the amino and isopropyl groups, making it less versatile in certain reactions.
2-Amino-phenylacetic Acid: Lacks the isopropyl group, which can affect its chemical properties and applications.
2-Isopropyl-phenylacetic Acid: Lacks the amino group, limiting its potential biological activity.
Uniqueness
2-(2-Amino-5-isopropylphenyl)acetic acid is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2-amino-5-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HCPDMGXSJOOSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


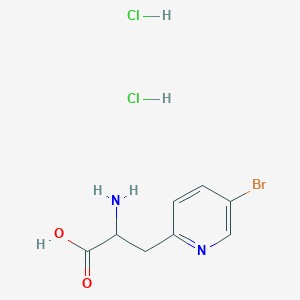
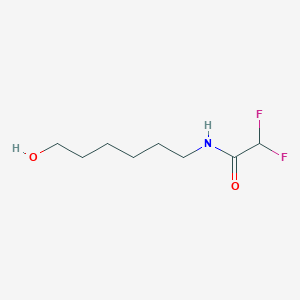

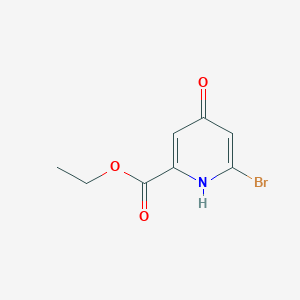
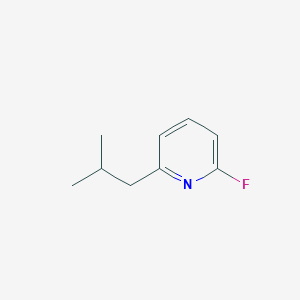
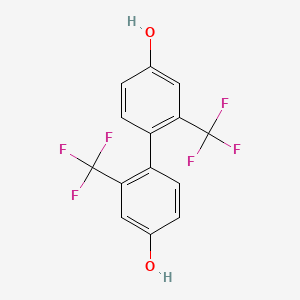

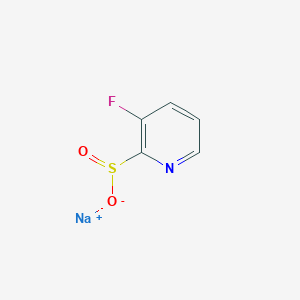

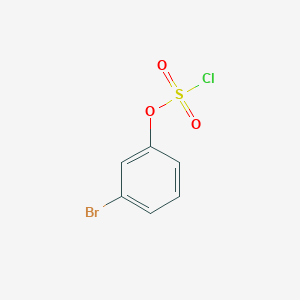
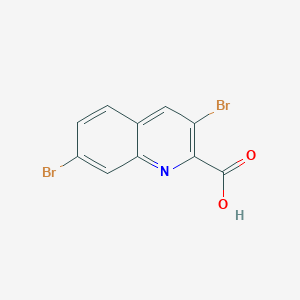
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
